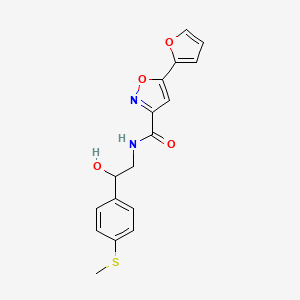

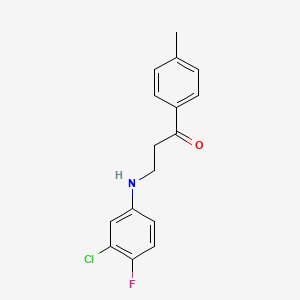

![molecular formula C8H14ClF2N B3009719 6,6-Difluorospiro[2.5]octan-1-amine hydrochloride CAS No. 1707367-60-9](/img/structure/B3009719.png)

6,6-Difluorospiro[2.5]octan-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

In the first paper, a method for synthesizing perfluoroalkylated amines, including N-heterocycles, is described. This method uses perfluoro acid anhydrides as a source for intramolecular amino- and carbo-perfluoroalkylations of aminoalkenes. The process involves the generation of diacyl peroxides in situ from the perfluoro acid anhydrides with urea·H2O2, which then react with aminoalkenes in the presence of a copper catalyst. This catalyst is crucial for controlling product selectivity between amino- and carbo-perfluoroalkylations. Although 6,6-Difluorospiro[2.5]octan-1-amine hydrochloride is not specifically synthesized in this study, the described methodology could potentially be applied to its synthesis due to the relevance of perfluoroalkylated amines and the use of copper-catalyzed reactions .

Molecular Structure Analysis

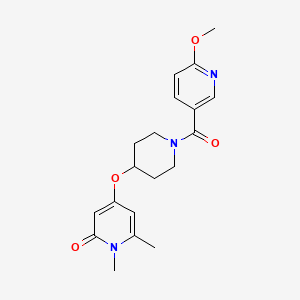

The molecular structure of 6,6-Difluorospiro[2.5]octan-1-amine hydrochloride would likely feature a spirocyclic framework with a difluorinated carbon center. This structure is implied by the name of the compound, although the papers do not provide direct analysis of this molecule's structure. The presence of fluorine atoms would influence the compound's electronic properties, potentially enhancing its stability and reactivity due to the strong electronegativity of fluorine .

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of 6,6-Difluorospiro[2.5]octan-1-amine hydrochloride. However, the first paper's focus on perfluoroalkylated amines suggests that similar compounds could undergo various reactions, including further functionalization or incorporation into larger, more complex molecules. The copper-catalyzed reactions mentioned could be relevant for modifying the compound or for introducing additional functional groups .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 6,6-Difluorospiro[2.5]octan-1-amine hydrochloride are not discussed in the papers, we can infer that the compound would exhibit properties typical of fluorinated amines and spirocyclic compounds. These might include a high degree of chemical stability, resistance to metabolic degradation, and unique electronic properties due to the presence of fluorine atoms. The compound's solubility, boiling point, and melting point would be influenced by its molecular structure and the presence of the hydrochloride salt form .

科学的研究の応用

Corrosion Inhibition

6,6-Difluorospiro[2.5]octan-1-amine hydrochloride and related spirocyclopropane derivatives have shown potential in corrosion inhibition. For instance, compounds like 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione have been used to inhibit mild steel corrosion in acidic environments. Their inhibition properties were evaluated using electrochemical methods, confirming their effectiveness in acidic solutions and highlighting their potential for industrial applications (Chafiq et al., 2020).

Synthesis of Azaspirocycles

This compound is integral in the synthesis of diverse azaspirocycles, which are crucial in drug discovery. The multicomponent condensation process involving N-diphenylphosphinoylimines and zirconocene hydrochloride is used to synthesize omega-unsaturated dicyclopropylmethylamines. These are then converted into azaspirocycles like 5-azaspiro[2.5]octanes, which serve as important scaffolds for chemistry-driven drug discovery (Wipf et al., 2004).

Electrophilic Amination

Electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane showcases the chemical versatility of similar compounds. This process involves reactions with different C-H acids, leading to various stabilisation reactions. The amination results in products like disubstituted 1,4-diazaspiro[4.5]decanones, demonstrating the compound's utility in organic synthesis (Andreae et al., 1992).

Anti-influenza Virus Activity

Some derivatives of 6,6-Difluorospiro[2.5]octan-1-amine hydrochloride have been explored for anti-influenza virus activities. Compounds like 1-(1-azabicyclo[3.3.0]octan-5-yl)-1-(4-fluorophenyl)-1-(2-tricyclo[3.3.1.1(3.7)]decyl)methan-1-ol hydrochloride have shown potent activity against influenza A virus, indicating their potential as novel anti-influenza agents (Oka et al., 2001).

Fluorophilicity and Lipophilicity Studies

Research on fluorinated rhodamines, functionalized with F-ponytails at amine groups, demonstrates the significance of fluorophilicity and lipophilicity in the design of fluorescence dyes. These studies help in understanding the behavior of such compounds in different environments, crucial for their application in biological systems (Jbeily & Kressler, 2017).

Safety and Hazards

The safety information for 6,6-Difluorospiro[2.5]octan-1-amine hydrochloride indicates that it has the following hazard statements: H315, H319, H335 . These correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively . The recommended precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

特性

IUPAC Name |

6,6-difluorospiro[2.5]octan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2N.ClH/c9-8(10)3-1-7(2-4-8)5-6(7)11;/h6H,1-5,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOLMVVFOOGYNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC12CC2N)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-Difluorospiro[2.5]octan-1-amine hydrochloride | |

CAS RN |

1707367-60-9 |

Source

|

| Record name | 6,6-difluorospiro[2.5]octan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

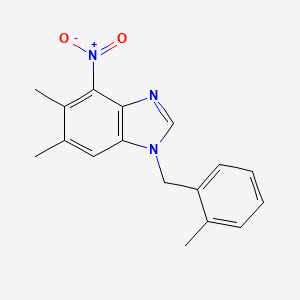

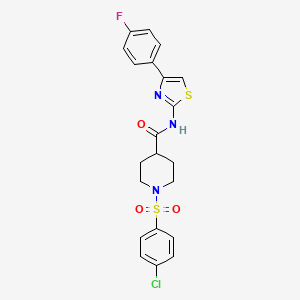

![4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B3009638.png)

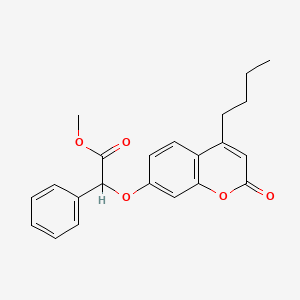

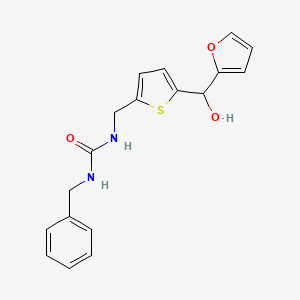

![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3009640.png)

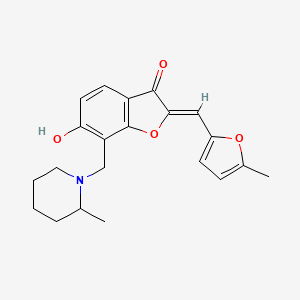

![8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B3009651.png)

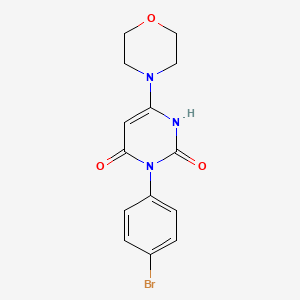

![N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3009654.png)

![3-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/structure/B3009657.png)